molecular formula C8H17NO4S B2468648 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol CAS No. 1598224-29-3

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol

Cat. No.: B2468648
CAS No.: 1598224-29-3
M. Wt: 223.29
InChI Key: LWOZWVAAAZRALO-OCAPTIKFSA-N
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Description

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with two methyl groups and a sulfonylethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol typically involves the reaction of 2,6-dimethylmorpholine with a sulfonylating agent, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction, often employing advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also interact with various receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the sulfonylethanol group, making it less versatile in chemical reactions.

    4-Morpholineethanol: Does not have the methyl substitutions, which can affect its reactivity and interactions.

    Sulfonylethanol: Lacks the morpholine ring, limiting its applications in certain fields.

Uniqueness

2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both the morpholine ring and the sulfonylethanol group allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-7-5-9(6-8(2)13-7)14(11,12)4-3-10/h7-8,10H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOZWVAAAZRALO-OCAPTIKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598224-29-3
Record name 2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]sulfonyl}ethan-1-ol
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